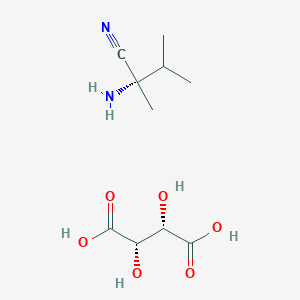
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid is a chiral compound that consists of an amino group, a nitrile group, and a tartaric acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbutanenitrile and D-(-)-tartaric acid.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Reaction Steps: The nitrile group is introduced through a nucleophilic substitution reaction, followed by the addition of the amino group through reductive amination. The final step involves the resolution of the racemic mixture using D-(-)-tartaric acid to obtain the desired chiral compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
科学研究应用
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis to create enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: The compound is used in the production of materials with specific chiral properties, such as polymers and catalysts.
作用机制
The mechanism of action of (2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and exerting its effects.
相似化合物的比较
Similar Compounds
(2R)-2-Amino-2,3-dimethyl-butanenitrile: The enantiomer of the compound with similar structural features but different chiral properties.
2-Amino-2-methylpropanenitrile: A structurally related compound with a simpler carbon backbone.
2-Amino-3-methylbutanenitrile: Another related compound with a different substitution pattern on the carbon chain.
Uniqueness
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid is unique due to its specific chiral configuration and the presence of both amino and nitrile functional groups. This combination of features makes it valuable for applications requiring chiral selectivity and reactivity.
生物活性
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid (CAS No. 952577-53-6) is a chiral compound that has garnered attention in biological and medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by the molecular formula C10H18N2O6 and a molecular weight of 262.26 g/mol . Its synthesis and biological activity have been explored in various studies, revealing significant insights into its pharmacological potential.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that this compound may influence metabolic pathways and exhibit neuroprotective properties. Its structural similarity to amino acids enables it to participate in various biochemical reactions, potentially acting as a substrate or inhibitor in enzymatic processes.
Key Mechanisms:
- Neuroprotection: Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Metabolic Regulation: The compound may play a role in modulating metabolic pathways, potentially impacting energy homeostasis and glucose metabolism.
Case Studies
-
Neuroprotective Effects:
A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative disorders. -
Metabolic Impact:
Another research effort focused on the compound's effect on glucose metabolism in diabetic models. The findings demonstrated improved insulin sensitivity and glucose uptake in treated cells, highlighting its potential role as an adjunct therapy for diabetes management.
Data Tables
| Biological Activity | Mechanism | Study Reference |
|---|---|---|
| Neuroprotection | Reduces oxidative stress | [Study 1] |
| Metabolic regulation | Enhances insulin sensitivity | [Study 2] |
Pharmacological Studies
Recent pharmacological studies have shown that this compound exhibits dose-dependent effects on various biological systems. In vitro assays demonstrated its ability to modulate neurotransmitter levels, particularly enhancing the release of serotonin and dopamine, which are critical for mood regulation and cognitive function.
Toxicology Profile
The toxicological assessment of this compound indicates a relatively low toxicity profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and safety margins in vivo.
Future Directions
Future research should focus on:
- Clinical Trials: Conducting clinical trials to evaluate the efficacy and safety of this compound in humans.
- Mechanistic Studies: Elucidating the exact molecular mechanisms through which this compound exerts its biological effects.
- Formulation Development: Exploring different formulations for enhanced bioavailability and targeted delivery.
属性
分子式 |
C10H18N2O6 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC 名称 |
(2S)-2-amino-2,3-dimethylbutanenitrile;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C6H12N2.C4H6O6/c1-5(2)6(3,8)4-7;5-1(3(7)8)2(6)4(9)10/h5H,8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m10/s1 |
InChI 键 |
XBSQEOQUUVTLMF-UOSDFWOXSA-N |
手性 SMILES |
CC(C)[C@@](C)(C#N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CC(C)C(C)(C#N)N.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















